(3R)-2,3-dihydroxy-2-methoxy-3-methylcyclopentan-1-one
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Overview
Description
(3R)-2,3-dihydroxy-2-methoxy-3-methylcyclopentan-1-one is a chiral organic compound with a unique structure that includes two hydroxyl groups, a methoxy group, and a methyl group attached to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,3-dihydroxy-2-methoxy-3-methylcyclopentan-1-one can be achieved through several synthetic routes. One common method involves the stereoselective reduction of a suitable precursor, such as a cyclopentanone derivative, using chiral catalysts or reagents. The reaction conditions typically include the use of reducing agents like sodium borohydride or lithium aluminum hydride, along with solvents such as ethanol or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts like palladium or platinum to achieve the desired stereoselective reduction. The reaction is carried out in reactors equipped with temperature and pressure control to ensure optimal yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-2,3-dihydroxy-2-methoxy-3-methylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
(3R)-2,3-dihydroxy-2-methoxy-3-methylcyclopentan-1-one has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its unique stereochemistry and functional groups.
Mechanism of Action
The mechanism of action of (3R)-2,3-dihydroxy-2-methoxy-3-methylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups enable it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
(3R,3aS,6aR)-hexahydro-furo[2,3-b]furan-3-ol: A compound with a similar chiral structure and functional groups.
(2S,3R)-3-methylglutamate: An amino acid derivative with comparable stereochemistry.
(3R,3’S)-dihydroxy-β-carotene: A carotenoid with similar hydroxyl and methoxy functionalities.
Uniqueness
(3R)-2,3-dihydroxy-2-methoxy-3-methylcyclopentan-1-one is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C7H12O4 |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(3R)-2,3-dihydroxy-2-methoxy-3-methylcyclopentan-1-one |
InChI |
InChI=1S/C7H12O4/c1-6(9)4-3-5(8)7(6,10)11-2/h9-10H,3-4H2,1-2H3/t6-,7?/m1/s1 |
InChI Key |
GJQTWXLWBGFREV-ULUSZKPHSA-N |
Isomeric SMILES |
C[C@]1(CCC(=O)C1(O)OC)O |
Canonical SMILES |
CC1(CCC(=O)C1(O)OC)O |
Origin of Product |
United States |
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